The synthesis of (R)-dyphylline typically involves several methods, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product.
(R)-dyphylline has the chemical formula and a molecular weight of approximately 254.24 g/mol. Its structure features:
Key structural data includes:
(R)-dyphylline undergoes various chemical reactions that are crucial for its pharmacological activity:
The mechanism by which (R)-dyphylline exerts its effects involves:
Dyphylline has several scientific applications:
(R)-Dyphylline (Chemical Name: (R)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) features a single chiral center at the C2' position of the dihydroxypropyl side chain. Its molecular formula is C₁₀H₁₄N₄O₄ (molecular weight: 254.24 g/mol) [1] [8]. The asymmetric carbon arises from the prochiral glycerol moiety, generating two enantiomers: (R)- and (S)-dyphylline. These enantiomers are nonsuperimposable mirror images, exhibiting identical physicochemical properties (e.g., melting point, solubility) in achiral environments but distinct interactions with chiral biological targets [5] [7].
The stereogenic center critically determines three-dimensional orientation, influencing:
Table 1: Molecular Properties of (R)-Dyphylline
| Property | Value/Description | 
|---|---|
| IUPAC Name | (R)-7-(2,3-Dihydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | 
| CAS Registry Number | Not specifically assigned (Racemate: 479-18-5) | 
| Molecular Formula | C₁₀H₁₄N₄O₄ | 
| Molar Mass | 254.24 g/mol | 
| Chiral Center | C2' of dihydroxypropyl side chain | 
| Key Functional Groups | Xanthine core, secondary alcohol (C2'), primary alcohol (C3') | 
Chiral resolution techniques like supercritical fluid chromatography (SFC) using columns such as CHIRALPAK® AD are required to isolate (R)-dyphylline from the racemate [4] [6]. Enantiomeric purity (>99% e.r.) is typically confirmed via chiral liquid chromatography (cLC) or optical rotation measurements [6].
Dyphylline was developed as a theophylline derivative with modified pharmacokinetics, gaining approval in the 1960s primarily as a racemic mixture for asthma and COPD [1] [3]. Key historical milestones include:
Table 2: Historical Timeline of Dyphylline Enantiomer Research
| Period | Key Developments | Limitations | 
|---|---|---|
| 1960s–1990s | Racemic dyphylline approved; bronchodilatory effects established [1] [3] | No enantiomeric characterization; assumption of identical activity | 
| 2000s–2010s | Chiral separation techniques (SFC, cLC) applied to xanthones/xanthines [4] [6] | (R)-specific pharmacology still unexamined | 
| 2020s–Present | Virtual screening identifies dyphylline as pan-coronavirus inhibitor; enantioselectivity suspected [2] | Experimental data for (R)-enantiomer remains sparse | 
The persistent use of racemic dyphylline reflects historical gaps in chiral pharmacology awareness, exemplified by tragedies like thalidomide [5] [7]. Recent repurposing studies, however, have renewed interest in its enantiomers [2].
Enantioselectivity significantly modulates the pharmacology of xanthines. For (R)-dyphylline, emerging evidence suggests distinct target interactions:
DPP-4: Though untested for dyphylline, chiral xanthines show enantioselective dipeptidyl peptidase-4 inhibition [4], suggesting a potential mechanism for (R)-dyphylline in diabetes management.
Receptor Interactions:
As an adenosine A1/A2A receptor antagonist, (R)-dyphylline’s hydroxyl group orientation may alter binding kinetics versus the (S)-form [1] [8].
Bacterial Resistance Modulation:
Table 3: Enantioselective Pharmacological Profiles of Xanthine Derivatives
| Target | (R)-Enantiomer Activity | (S)-Enantiomer Activity | Reference | 
|---|---|---|---|
| SARS-CoV-2 Mpro | IC₅₀: 3.8 μM (modeled) | Lower binding affinity predicted | [2] | 
| PDE4B | Potent inhibition (theoretical) | Reduced activity | [1] [7] | 
| Bacterial Efflux Pumps | Not tested (analogs show enantioselectivity [6]) | Not tested | [6] | 
| Adenosine Receptors | Antagonism predicted | Similar but sterically distinct | [1] [8] | 
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7